molecular formula C9H7F3O B14871111 1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone

1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone

Cat. No.: B14871111
M. Wt: 188.15 g/mol
InChI Key: FEOBYQFYRHDMDM-UHFFFAOYSA-N
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Description

1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone is an organic compound characterized by the presence of difluoromethyl and fluoro substituents on a phenyl ring, attached to an ethanone group

Preparation Methods

The synthesis of 1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone typically involves the introduction of difluoromethyl and fluoro groups onto a phenyl ring, followed by the attachment of an ethanone group. Common synthetic routes include:

    Halogenation: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Difluoromethylation: Use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Ketone Formation: Attachment of the ethanone group through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the fluoro groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone can be compared with other similar compounds, such as:

    1-(4-Difluoromethyl-3-fluoro-phenyl)piperidine: Differing by the presence of a piperidine ring instead of an ethanone group.

    4-(Difluoromethyl)-3-fluoro-phenyl]azinate: Featuring an azinate group instead of an ethanone group.

    4-[4-(Difluoromethyl)-3-fluoro-phenyl]morpholine: Containing a morpholine ring instead of an ethanone group.

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

1-[4-(difluoromethyl)-3-fluorophenyl]ethanone

InChI

InChI=1S/C9H7F3O/c1-5(13)6-2-3-7(9(11)12)8(10)4-6/h2-4,9H,1H3

InChI Key

FEOBYQFYRHDMDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)F)F

Origin of Product

United States

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